Telithromycin intermediate (7A)
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Overview
Description
Telithromycin intermediate (7A) is a crucial compound in the synthesis of telithromycin, a ketolide antibiotic. Telithromycin is a semi-synthetic derivative of erythromycin, designed to overcome resistance mechanisms in bacteria. It is primarily used to treat respiratory tract infections, including community-acquired pneumonia .
Preparation Methods
The synthesis of telithromycin intermediate (7A) involves several steps. One notable method includes the protection of the 11,12-diol moiety of 6-O-methylerythromycin as a cyclic carbonate to prevent the formation of 9,12-hemiacetal by-products. This intermediate is then subjected to further reactions to yield telithromycin . Industrial production methods often involve intermediate crystallization to remove reagents and side products .
Chemical Reactions Analysis
Telithromycin intermediate (7A) undergoes various chemical reactions, including:
Oxidation: The oxidation of the C-3 hydroxyl group under Pfizner–Moffat conditions.
Substitution: Introduction of a ketone moiety at the C-3 position of 6-O-methylerythromycin via acid hydrolysis of the cladinose sugar.
Protection: Protection of the C-11,12-diol moiety as a cyclic carbonate.
Common reagents used in these reactions include hydrochloric acid, dimethyl sulphoxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Major products formed from these reactions include various telithromycin derivatives .
Scientific Research Applications
Telithromycin intermediate (7A) is extensively used in scientific research, particularly in the development of new antibiotics. Its applications include:
Chemistry: Synthesis of novel ketolide antibiotics.
Biology: Study of bacterial resistance mechanisms.
Medicine: Development of treatments for respiratory tract infections.
Industry: Large-scale production of telithromycin for clinical use
Mechanism of Action
Telithromycin intermediate (7A) contributes to the mechanism of action of telithromycin by facilitating its binding to bacterial ribosomes. Telithromycin binds to the 50S subunit of the 70S bacterial ribosome, blocking peptide elongation by binding to domains II and V of 23S RNA. This prevents bacterial growth by interfering with protein synthesis .
Comparison with Similar Compounds
Telithromycin intermediate (7A) is unique compared to other similar compounds due to its specific modifications that enhance its stability and efficacy. Similar compounds include:
Erythromycin: The parent compound from which telithromycin is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A macrolide antibiotic with modifications to improve acid stability
Telithromycin intermediate (7A) stands out due to its enhanced activity against macrolide-resistant bacteria and its unique binding properties to bacterial ribosomes .
Properties
IUPAC Name |
[(2R,3S,4E,7R,9R,10R,11R,13R)-10-[(2S,3R,4S,6R)-3-benzoyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxo-1-oxacyclotetradec-4-en-3-yl] imidazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N3O11/c1-12-31-40(7,55-39(49)44-19-18-42-23-44)21-24(2)32(45)25(3)22-41(8,50-11)35(27(5)33(46)28(6)36(47)52-31)54-38-34(30(43(9)10)20-26(4)51-38)53-37(48)29-16-14-13-15-17-29/h13-19,21,23,25-28,30-31,34-35,38H,12,20,22H2,1-11H3/b24-21+/t25-,26-,27+,28-,30+,31-,34-,35-,38+,40+,41-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMAROTYPSRGIA-LODJBINNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)\C)(C)OC(=O)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N3O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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